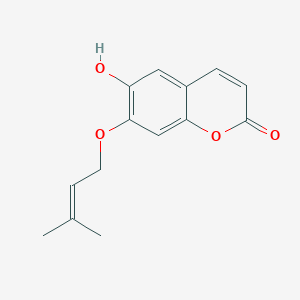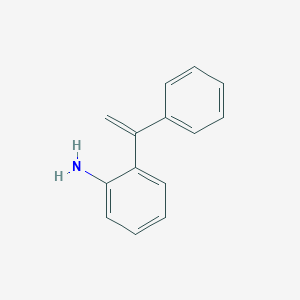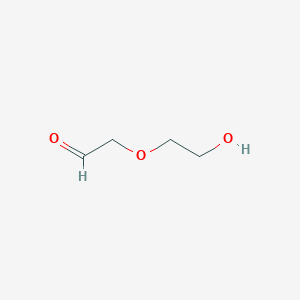
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline, also known as NBQ-11, is a quinoline derivative that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in 1997 and has since been the subject of numerous scientific studies.
Wirkmechanismus
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It does this by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells. 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline binds to HSP90 and disrupts its function, leading to the activation of a series of signaling pathways that ultimately result in apoptosis of cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer effects, 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, which are known to contribute to the development of various diseases, including cancer, diabetes, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. However, 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for research on 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline. One area of interest is the development of new formulations of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline treatment. Additionally, there is a need for further studies to investigate the potential of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline in combination with other anti-cancer agents for improved efficacy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline in humans.
Synthesemethoden
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline involves the reaction of 2-furyl-1,3-butadiene with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline. The synthesis method has been optimized over the years to improve the yield and purity of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has also been found to be effective against cancer stem cells, which are responsible for the recurrence and spread of cancer.
Eigenschaften
CAS-Nummer |
19105-42-1 |
|---|---|
Produktname |
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline |
Molekularformel |
C17H12N2O3 |
Molekulargewicht |
292.29 g/mol |
IUPAC-Name |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
InChI |
InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+ |
InChI-Schlüssel |
NUPPLLNRGWABIA-YPCIICBESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
Synonyme |
2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



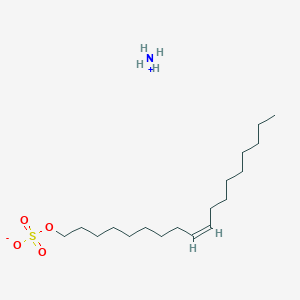
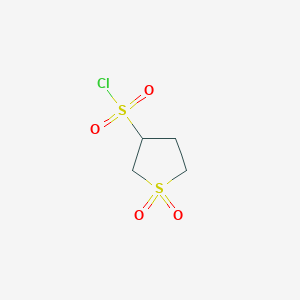
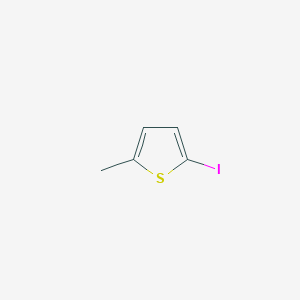
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)
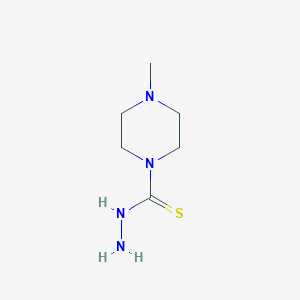
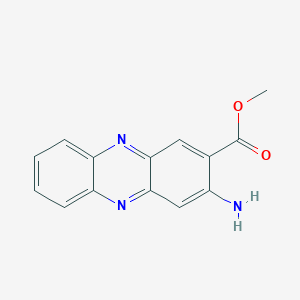
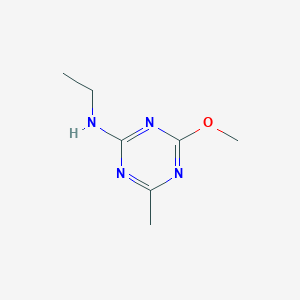
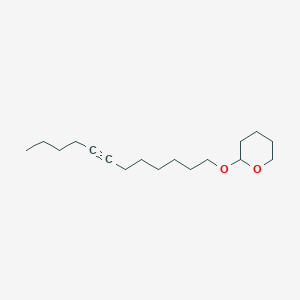
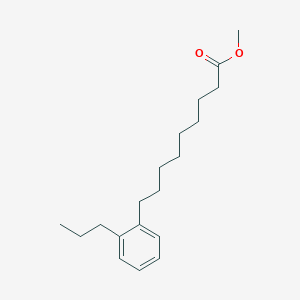
![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
